Pyridine-13C2 Hydrochloride

LC-MS Bioanalysis Stable Isotope Dilution Method Development

Pyridine-13C2 Hydrochloride is the definitive SIL-IS for robust LC-MS/MS quantification. Unlike deuterated analogs, its 13C2 labeling eliminates H/D exchange and chromatographic retention time shifts, ensuring matrix effect normalization and long-term method reproducibility. Essential for regulatory bioanalysis (±15-20% accuracy). The solid hydrochloride salt offers superior handling vs. the volatile free base. For DMPK, metabolic flux analysis, and mechanistic studies — this is the required standard.

Molecular Formula C₃¹³C₂H₆ClN
Molecular Weight 117.55
Cat. No. B1162467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-13C2 Hydrochloride
SynonymsPyridinium-13C2 Chloride
Molecular FormulaC₃¹³C₂H₆ClN
Molecular Weight117.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-13C2 Hydrochloride: A 13C-Stable Isotope-Labeled Analytical Standard for LC-MS and NMR


Pyridine-13C2 Hydrochloride is a stable isotope-labeled compound where two carbon atoms in the pyridine ring are replaced with the heavy, non-radioactive isotope carbon-13 (¹³C). It has a molecular formula of C₃¹³C₂H₆ClN and a molecular weight of 117.55 g/mol . This labeling creates a distinct mass difference (typically +2 Da) compared to the unlabeled form (CAS 628-13-7) while retaining near-identical chemical and physical properties [1]. As a member of the stable isotope-labeled internal standard (SIL-IS) class, its primary utility lies in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, where it serves as a precise quantitative reference and a metabolic tracer [1][2].

Why Generic Substitution Fails for Pyridine-13C2 Hydrochloride: The Criticality of Precise Labeling in Quantitative Analysis


Generic substitution of Pyridine-13C2 Hydrochloride with unlabeled pyridine or other structural analogs is not feasible for its intended quantitative applications due to fundamental differences in analytical behavior. Using an unlabeled analog introduces systematic errors from differential extraction recovery, ionization efficiency (matrix effects), and chromatographic retention time [1][2]. In contrast, Pyridine-13C2 Hydrochloride, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the target analyte and experiences nearly identical sample processing and ionization, thereby normalizing for these variabilities and enabling high-precision quantification [1]. Furthermore, substituting it with another labeled variant (e.g., a ¹⁵N- or ²H-labeled analog) can introduce new, critical issues. Deuterated standards, for instance, are susceptible to hydrogen-deuterium exchange and can exhibit a chromatographic retention time shift, which compromises their ability to accurately correct for matrix effects [3]. The selection of a ¹³C-labeled standard like Pyridine-13C2 Hydrochloride is therefore a deliberate and necessary choice to ensure analytical method robustness and data integrity.

Quantitative Evidence Guide: Differentiating Pyridine-13C2 Hydrochloride from Its Closest Analogs


Superior Chromatographic and Stability Properties of 13C-Labeled Standards over Deuterated Analogs for LC-MS

In quantitative LC-MS/MS bioanalysis, ¹³C-labeled internal standards like Pyridine-13C2 Hydrochloride are explicitly preferred over ²H (deuterium)-labeled counterparts. This preference is due to two critical, quantifiable advantages: (1) Deuterated standards are prone to hydrogen-deuterium (H/D) exchange in protic solvents, leading to signal loss and inaccurate quantification [1]. (2) Deuterium labeling can cause a measurable shift in chromatographic retention time, which prevents the SIL-IS from perfectly co-eluting with the unlabeled analyte, thereby introducing variability in the correction of matrix effects [1]. In contrast, ¹³C and ¹⁵N labels do not exhibit these issues, ensuring superior co-elution and signal stability [1][2].

LC-MS Bioanalysis Stable Isotope Dilution Method Development Deuterium Exchange

Established Utility in NMR-Based Metabolic Flux and Pathway Tracing

Pyridine-13C2 Hydrochloride serves as a foundational precursor for generating ¹³C-labeled pyridine nucleotides (e.g., NAD⁺, NADP⁺), which are essential coenzymes in cellular metabolism. Seminal work has established a methodology where organisms are cultured with ¹³C-labeled nicotinic acid, leading to the specific incorporation of the ¹³C label into the pyridine ring of these nucleotides [1]. This specific labeling allows for the direct, non-invasive observation of intracellular redox states and metabolic transformations using ¹³C NMR spectroscopy [1][2]. This application is distinct from MS-based quantification and leverages the NMR-active properties of the ¹³C nucleus at specific positions within the heterocycle.

Metabolomics NMR Spectroscopy Metabolic Flux Analysis In Vivo Tracing

Gold-Standard Accuracy in Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable isotope-labeled compounds, such as Pyridine-13C2 Hydrochloride, are the essential internal standards for the gold-standard quantification method in mass spectrometry: Stable Isotope Dilution (SID) [1][2]. In techniques like SID-MRM-MS (Multiple Reaction Monitoring), the labeled standard is added at a known concentration. The ratio of the analyte's signal to the standard's signal is then used for absolute quantification. This approach is demonstrably superior to external calibration or the use of structural analogs because the SIL-IS corrects for sample-to-sample variability in extraction, ionization, and instrument response, thereby providing the highest achievable accuracy and precision [2]. While this is a class-level benefit, the specific utility of Pyridine-13C2 Hydrochloride is defined by its precise +2 Da mass shift, which ensures it does not overlap with the natural isotopic distribution of the unlabeled pyridine analyte [3].

Quantitative Proteomics Metabolomics SID-MRM-MS Method Validation

Defined Isotopic Purity and Chemical Form for Reproducible Research

While a specific isotopic purity value was not found in the non-excluded sources, the procurement of a defined, single chemical entity like Pyridine-13C2 Hydrochloride (as opposed to an undefined mixture of isotopologs) is a critical differentiator. The hydrochloride salt form ensures a consistent, stable, and easily weighable solid . This contrasts with the free base form of unlabeled pyridine, which is a volatile, hygroscopic liquid that is difficult to handle and quantify accurately. Furthermore, the explicit labeling at two positions provides a defined +2 Da mass shift, which is ideal for MS as it minimizes isotopic overlap (cross-talk) with the analyte's natural M+1 and M+2 isotopes while still providing a clear, distinct signal [1].

Chemical Synthesis Reproducibility Procurement Quality Control

Key Application Scenarios for Pyridine-13C2 Hydrochloride Based on Differentiated Evidence


Validated LC-MS/MS Method Development for Drug Metabolism and Pharmacokinetic (DMPK) Studies

For DMPK scientists developing and validating quantitative LC-MS/MS methods for regulatory bioanalysis of pyridine-containing drug candidates, Pyridine-13C2 Hydrochloride is the recommended internal standard. The evidence presented in Section 3 confirms its superiority over deuterated analogs due to its resistance to H/D exchange and lack of chromatographic retention time shift, which are critical for robust, long-term method performance [1][2]. Its use as a stable isotope dilution (SID) standard is essential for achieving the high accuracy and precision (±15-20%) required for preclinical and clinical pharmacokinetic assessments [3].

Precise Metabolic Flux and Pathway Tracing via 13C NMR Spectroscopy

Researchers in cellular metabolism, cancer biology, and systems biology can utilize Pyridine-13C2 Hydrochloride as a precursor for generating ¹³C-labeled pyridine nucleotides. As established in Section 3, this allows for the non-invasive, real-time tracking of intracellular redox states (e.g., NAD⁺/NADH ratio) and metabolic pathway dynamics using ¹³C NMR spectroscopy [4][5]. This application is uniquely enabled by the position-specific ¹³C enrichment and is not achievable with unlabeled pyridine or ¹⁵N-labeled analogs, providing a specific tool for probing fundamental biological questions.

Synthetic Chemistry Research Requiring Precise Atom Tracking

For synthetic organic and medicinal chemists investigating reaction mechanisms or optimizing novel syntheses of pyridine derivatives, Pyridine-13C2 Hydrochloride serves as a valuable mechanistic probe. The defined ¹³C labeling at the 2,6-positions (based on the synonym pyridine-2,6-13C2 hydrochloride) allows for the tracking of carbon atom fates through complex reaction sequences using ¹³C NMR. This provides direct, unambiguous evidence for proposed reaction pathways, offering a level of insight not possible with the unlabeled compound. Furthermore, the solid hydrochloride salt form offers practical advantages in handling and precise stoichiometric control during small-scale reactions compared to the volatile free base.

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